Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-
Overview
Description
Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- is a chemical compound with the molecular formula C20H22N4O4S2 and a molecular weight of 446.54 g/mol . It is known for its unique structure, which includes two nitro groups and two sulfonamide groups attached to a phenylene ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- typically involves the nitration of N,N’-(1,2-phenylene)bis[4-methylbenzenesulfonamide] using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled conditions to ensure the selective nitration of the phenylene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . The nitro groups may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- can be compared with similar compounds such as:
N,N’-(4,5-diamino-1,2-phenylene)bis[4-methylbenzenesulfonamide]:
N,N’-(4,5-dicyano-1,2-phenylene)bis[4-methylbenzenesulfonamide]: The presence of cyano groups instead of nitro groups changes the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-4,5-dinitrophenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O8S2/c1-13-3-7-15(8-4-13)33(29,30)21-17-11-19(23(25)26)20(24(27)28)12-18(17)22-34(31,32)16-9-5-14(2)6-10-16/h3-12,21-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLWGGMLEORAOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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